molecular formula C18H17FN4O3 B2576329 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1705553-80-5

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone

Número de catálogo: B2576329
Número CAS: 1705553-80-5
Peso molecular: 356.357
Clave InChI: WFSSJXLDVUFBCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone (hereafter referred to as Compound A) is a heterocyclic small molecule featuring:

  • A piperidin-1-yl core linked to an isoxazol-5-yl methanone group.
  • A 3-(2-fluorophenyl)-1,2,4-oxadiazole substituent attached via a methylene bridge.

Propiedades

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c19-14-6-2-1-5-13(14)17-21-16(26-22-17)10-12-4-3-9-23(11-12)18(24)15-7-8-20-25-15/h1-2,5-8,12H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSSJXLDVUFBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone, which features a complex structure incorporating oxadiazole and isoxazole moieties, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Isoxazole ring : Often associated with neuroactive properties.
  • Piperidine moiety : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • A study indicated that oxadiazole derivatives showed strong antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 16 µg/mL .
  • Specific derivatives containing the oxadiazole structure displayed comparable efficacy to standard antibiotics like ampicillin and chloroquine against Plasmodium falciparum .

Anticancer Activity

The anticancer potential of compounds containing oxadiazole has been extensively documented:

  • A comprehensive review highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against a range of cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values indicating potent antiproliferative activity .
Cell Line IC50 (µM) Reference
HeLa3.0
CaCo-22.76
MEXF 4629.27

The mechanism through which these compounds exert their biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis, thereby impairing cell proliferation in pathogenic organisms .
  • Interaction with Receptors : The compound may interact with specific receptors involved in cancer cell signaling pathways, enhancing its anticancer efficacy .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Study on Antimicrobial Effects : A derivative of the oxadiazole class showed significant activity against drug-resistant strains of Mycobacterium tuberculosis with MIC values between 4–8 µM .
  • Cytotoxicity Assessment : In vitro tests on a panel of human tumor cell lines revealed that modifications to the oxadiazole structure can lead to enhanced cytotoxicity, particularly against renal and ovarian cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of Compound A with structurally related compounds identified in the provided evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Relevance
Compound A C₁₉H₁₈FN₃O₃ 355.37 2-Fluorophenyl, 1,2,4-oxadiazole, isoxazol-5-yl Hypothesized CNS/GPCR modulation (inference)
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine C₁₆H₁₆ClFN₂O₂ 322.76 2-Chloro-6-fluorophenyl, 1,2-oxazole, methyl group Unknown (patent literature)
Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone C₂₀H₁₉N₃O₃ 373.39 Pyridin-4-yl, 1,2,4-oxadiazole, phenyl methanone GPR119 agonist (diabetes/obesity target)
4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)pyrimidin-5-ylmethanol C₂₄H₂₆N₆O₃S 502.57 Isopropyl-1,2,4-oxadiazole, thiadiazole-phenoxy, pyrimidine Kinase inhibition or antimicrobial activity
Key Observations :

Substituent Diversity :

  • Compound A uniquely combines 2-fluorophenyl and isoxazol-5-yl groups, distinguishing it from analogues with chlorophenyl (e.g., ) or pyridinyl (e.g., ) substituents. The fluorine atom enhances lipophilicity and metabolic stability compared to chlorine or methyl groups.
  • The 1,2,4-oxadiazole ring is a common feature across analogues, suggesting its critical role in π-π stacking or hydrogen bonding in target binding .

Biological Activity Trends: The pyridinyl-oxadiazole derivative in is explicitly linked to GPR119 agonism, a target for type 2 diabetes. The thiadiazole-phenoxy hybrid in introduces sulfur-based heterocycles, which may confer distinct redox properties or metal-binding capabilities absent in Compound A.

Pharmacokinetic and Physicochemical Properties

While explicit data for Compound A is unavailable in the provided evidence, inferences can be drawn from analogues:

  • Metabolic Stability : The 1,2,4-oxadiazole ring is resistant to oxidative metabolism, a feature shared with the 1,2-oxazole in , though the latter’s methyl group may introduce new metabolic soft spots.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.